molecular formula C18H17NO3 B2562855 N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 786674-49-5

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B2562855
CAS No.: 786674-49-5
M. Wt: 295.338
InChI Key: PRVWYIAKBFHNID-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.
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Scientific Research Applications

  • Formamidine Pesticides

    A study explored the structural properties of a related formamidine pesticide, demonstrating its crystalline structure and the interactions that stabilize it. These findings suggest the compound's potential in pesticide development (Lee et al., 2013).

  • Catalytic Applications

    Research into bis(carboxamide) proligands derived from diamino compounds highlights the synthesis process and the formation of amidate complexes. This work contributes to understanding the compound's role in catalytic processes and its potential for hydroamination catalysis, although with limitations in certain contexts (Gott et al., 2007).

  • Antitumor Agents

    A study focused on synthesizing novel antitumor agents, including derivatives closely related to the compound of interest, highlights a method for creating significant frameworks in isochromene natural products. This research suggests its potential applications in developing antitumor agents (Mondal et al., 2003).

  • Polymer Synthesis

    Investigations into the synthesis of rigid-rod polyamides and polyimides derived from diamino compounds reveal applications in the development of materials with specific structural and thermal properties. These materials exhibit excellent thermooxidative stability, suggesting their use in various industrial applications (Spiliopoulos et al., 1998).

  • Luminescence Sensing

    Research into lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate demonstrates their potential as fluorescence sensors for detecting benzaldehyde-based derivatives. This application highlights the compound's relevance in chemical sensing technologies (Shi et al., 2015).

Mechanism of Action

Target of Action

The primary target of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is the alpha-adrenergic system and the octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .

Mode of Action

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide acts as an agonist of the alpha-adrenergic system . It interacts with the octopamine receptors in the central nervous system, leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction results in overexcitation, which can lead to paralysis and death in insects .

Biochemical Pathways

The action of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide affects several biochemical pathways. The inhibition of monoamine oxidases disrupts the breakdown of monoamine neurotransmitters, leading to an increase in their levels . The inhibition of prostaglandin synthesis affects the production of these lipid compounds, which have diverse hormone-like effects in animals .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide’s action include overexcitation, which can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite- or tick-infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. For example, the compound’s effectiveness can be affected by the pH of the environment . Under less acidic conditions (pH 3–6), mainly N-(2,4-dimethylphenyl)-N ′-methylformamidine and already amounts of 2,4-dimethylphenylformamide occur .

Biochemical Analysis

Biochemical Properties

It is known that the compound is a metabolite of the pesticide amitraz . It is formed via hydrolysis, indicating that it may interact with enzymes involved in hydrolytic reactions .

Cellular Effects

The cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide are currently unknown. Given its structural similarity to amitraz, it may share some of its effects. Amitraz and its metabolites are known to be potent neurotoxicants, suggesting that N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide could potentially influence cell function in the nervous system .

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not well-studied. Given its formation from amitraz, it may share some of its parent compound’s mechanisms. Amitraz is known to interact with a variety of receptors, including G protein-coupled receptors, which could potentially be a target for N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide .

Temporal Effects in Laboratory Settings

Studies on amitraz suggest that its metabolites can persist for a significant amount of time .

Metabolic Pathways

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a metabolite of amitraz, and is formed via hydrolysis . This suggests that it may be involved in metabolic pathways related to the breakdown of amitraz.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-7-8-15(12(2)9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVWYIAKBFHNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.